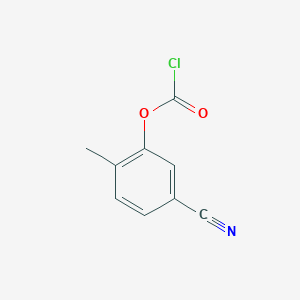
4,4-Dimethylazepane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethylazepane-1-carbonyl chloride is a chemical compound with the molecular formula C9H16ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dimethylazepane-1-carbonyl chloride can be synthesized through the reaction of 4,4-dimethylazepane with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
4,4-Dimethylazepane+Phosgene→4,4-Dimethylazepane-1-carbonyl chloride+HCl
The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and minimizes the risk of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethylazepane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4,4-dimethylazepane-1-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 4,4-dimethylazepane using reducing agents like lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out at room temperature in an inert solvent like dichloromethane.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 4,4-Dimethylazepane-1-carboxylic acid and hydrochloric acid.
Reduction: 4,4-Dimethylazepane.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethylazepane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4-dimethylazepane-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of amides, the compound acylates the amine group, forming a stable amide bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1-piperazinecarbonyl chloride: Similar in structure but contains a piperazine ring instead of an azepane ring.
4-Morpholinecarbonyl chloride: Contains a morpholine ring, differing in the heterocyclic structure.
1-Pyrrolidinecarbonyl chloride: Contains a pyrrolidine ring, which is a five-membered ring with nitrogen.
Uniqueness
4,4-Dimethylazepane-1-carbonyl chloride is unique due to its seven-membered azepane ring with two methyl groups at the 4-position. This structural feature imparts specific reactivity and steric properties, making it distinct from other similar compounds. Its ability to form stable derivatives with various nucleophiles makes it valuable in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H16ClNO |
|---|---|
Molekulargewicht |
189.68 g/mol |
IUPAC-Name |
4,4-dimethylazepane-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-9(2)4-3-6-11(7-5-9)8(10)12/h3-7H2,1-2H3 |
InChI-Schlüssel |
JWIBATJPSQJIJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN(CC1)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B13090919.png)




![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
